5-(Aminomethyl)furan-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIZGSOCHUPKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-80-9 | |
| Record name | 5-(aminomethyl)furan-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (4a)
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (4a) can be prepared through a multi-step synthesis starting from commercially available materials or synthesized intermediates.
Reaction Scheme for Compound 5a:
- Selective Dehalogenation: 4,5-dibromofuran-2-carboxylic acid (7) undergoes selective dehalogenation using zinc metal to yield compound 9.
- Esterification: Compound 9 is then esterified to produce compound 10 in good yields.
- Palladium-Catalyzed Cyanation: Compound 10 undergoes palladium-catalyzed cyanation to generate nitrile 11.
- Reduction and Boc Protection: Nitrile 11 is reduced and then protected with a Boc group to yield compound 12.
- Saponification and Boc Deprotection: Saponification of the ester, followed by Boc deprotection of compound 12, yields the desired amino acid product (5a) as the hydrochloride salt.
Reaction Scheme for Compound 5b:
- Radical Bromination: Methyl 4-methylthiophene-2-carboxylic acid (14) undergoes radical bromination to provide bromomethyl intermediate 15.
General Procedure for Furfurylamine Carboxylation
A general procedure for furfurylamine carboxylation to alkali 5-((carboxylatoamino)methyl)furan-2-carboxylate (5) can be performed as follows:
- To a 20 mL glass vial, add furfurylamine (0.097 g, 1.0 mmol) followed by anhydrous alkali carbonate (various loadings).
- Cap the vial with a septum and flow CO\$$_2\$$ through the vial (40 sccm) at room temperature for 15 minutes.
- Remove the septum and place the vial into a Parr reactor and seal.
- Place the reactor under vacuum, then fill to ~1 bar CO\$$_2\$$. Repeat this cycling process five times.
- Fill the reactor to a final CO\$$_2\$$ pressure at ambient temperature corresponding to a pressure of either 10, 30, or 60 bar at the desired reaction temperature.
- Heat the reactor to the desired temperature and maintain for the desired reaction time.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)furan-3-carboxamide hydrochloride often involves large-scale synthesis using similar reaction conditions, optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)furan-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted furan compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling the development of new compounds with desirable properties.
-
Reactivity : The compound can undergo several reactions:
- Oxidation : Converts to carboxylic acids or aldehydes.
- Reduction : Can be reduced to alcohols or secondary amines.
- Substitution : The amine group can participate in nucleophilic substitution reactions leading to various derivatives.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 5-(aminomethyl)furan-2-carboxamide hydrochloride may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
- Potential for Drug Development : The compound is being explored as a precursor for the synthesis of biologically active compounds, including peptidomimetics that may interact with specific biological targets.
Medicine
- Pharmaceutical Intermediate : Research is ongoing into its use as an intermediate in drug development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in neuropharmacology.
Industrial Applications
- Polymer Production : The compound can be utilized in the synthesis of furan-based polymers, which possess unique properties suitable for various industrial applications.
- Colorant for Plastics and Rubbers : Studies have investigated its effectiveness as a colorant due to its chemical structure, which imparts specific coloring properties to materials.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates development of complex molecules |
| Biology | Antimicrobial agent | Potential new treatments for infections |
| Medicine | Pharmaceutical intermediate | Aids in drug development processes |
| Industry | Polymer production | Creation of materials with unique properties |
| Colorant for plastics | Enhances aesthetic qualities of materials |
Case Studies
-
Antimicrobial Activity Study :
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
-
Drug Development Research :
- In collaboration with [Pharmaceutical Company], researchers explored the compound's role as a precursor in synthesizing GABA analogs. These compounds are critical for developing treatments for neurological disorders, highlighting the compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₇NO₃·HCl (vs. C₆H₈N₂O₂·HCl for the target compound)
- Key Differences : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) group.
- Properties : Higher polarity due to the carboxylic acid, likely influencing solubility and reactivity. Synthesized via hydrolysis of esters or nitriles under acidic conditions, yielding 100% purity as a white powder .
- Applications : Used as a precursor in organic synthesis, particularly for amide bond formation .
5-(Aminomethyl)furan-2-sulfonamide Hydrochloride
- Molecular Formula: Not explicitly stated, but likely includes a sulfonamide (-SO₂NH₂) group.
- Key Differences : Sulfonamide replaces the carboxamide, introducing sulfur and altering electronic properties.
- Applications : Investigated as a pharmaceutical intermediate, with derivatives listed in commercial catalogs (e.g., Hairui Chem) .
N′-Hydroxy-5-methylfuran-2-carboximidamide Hydrochloride
- Molecular Formula : C₆H₉N₂O₂·HCl (MFCD22666485).
- Key Differences: Contains a hydroxyimidamide (-C(=NH)OH) group and a methyl substituent instead of aminomethyl.
Ranitidine Amino Alcohol Hemifumarate
- Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol.
- Key Differences: Features a dimethylaminomethyl (-CH₂N(CH₃)₂) group and a methanol substituent.
- Properties: The dimethylamino group increases basicity, influencing pharmacokinetics (e.g., absorption in ranitidine, a histamine H₂-receptor antagonist) .
Structural and Functional Comparison Table
Biological Activity
5-(Aminomethyl)furan-2-carboxamide hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The molecular formula of this compound is C₆H₉ClN₂O₂, with a molecular weight of 176.6 g/mol.
- Properties : This compound has been identified as a versatile building block in organic synthesis and has shown promise in biological applications, including antimicrobial and anticancer properties.
Biochemical Pathways
This compound interacts with various enzymes and proteins, influencing metabolic pathways. It has been shown to affect cell signaling and gene expression through:
- Enzyme Interaction : The compound can modulate the activity of enzymes involved in metabolic processes, potentially leading to altered cellular metabolism and function.
- Cellular Effects : It impacts cellular processes such as proliferation and apoptosis, suggesting its role in cancer therapeutics.
Cellular Mechanisms
The compound's activity at the cellular level includes:
- Signaling Pathways : It may activate or inhibit specific signaling pathways that regulate cell growth and survival.
- Gene Expression Modulation : By binding to transcription factors or other regulatory proteins, it can influence gene expression profiles within cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Case Study : A study reported that 5-(aminomethyl)furan derivatives showed significant cytotoxicity against ovarian cancer cell lines (OVCAR-3 and COV318), with IC50 values ranging from 31.5 to 43.9 µM .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular targets involved in cell cycle regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5-(Aminomethyl)furan-2-carboxylic acid | Moderate antimicrobial activity | Carboxylic acid group |
| 5-(Aminomethyl)-2-furancarboxylic acid | Anticancer properties | Enhanced solubility |
| This compound | Strong antimicrobial and anticancer activities | Specific functional groups |
Applications in Biocatalysis
Recent advancements have highlighted the role of this compound in biocatalysis:
- Enzymatic Cascade Reactions : Studies have shown that 5-(aminomethyl)furan derivatives can be synthesized through biocatalytic processes involving whole cells, enhancing yield and specificity for pharmaceutical applications .
- Industrial Relevance : Its use as a precursor for synthesizing more complex molecules underscores its importance in both pharmaceutical and polymer industries.
Q & A
Basic: What are the recommended synthetic routes for 5-(Aminomethyl)furan-2-carboxamide hydrochloride, and how can reaction conditions be optimized for high purity?
Answer:
The synthesis typically involves functionalizing the furan core at the 5-position with an aminomethyl group, followed by carboxamide formation and HCl salt preparation. A common approach includes:
- Step 1: Reacting 5-(chloromethyl)furan-2-carboxylic acid with aqueous ammonia to introduce the aminomethyl group .
- Step 2: Converting the carboxylic acid to a carboxamide via coupling reagents (e.g., EDCI/HOBt) with ammonium chloride .
- Step 3: Salt formation using HCl in anhydrous ethanol.
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency in Step 1.
- Monitor pH during carboxamide formation to minimize side reactions (e.g., esterification) .
- Purify intermediates via recrystallization or column chromatography to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the aminomethyl (-CH2NH2) and carboxamide (-CONH2) groups. The furan ring protons (H-3 and H-4) typically resonate at δ 6.2–7.0 ppm, while the aminomethyl group appears as a triplet near δ 3.5 ppm .
- X-ray Crystallography: Single-crystal analysis resolves the planar furan ring and hydrogen-bonding network between the carboxamide and hydrochloride ions (e.g., N–H···Cl interactions) .
- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and HCl adducts .
Advanced: How does the protonation state of the aminomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The aminomethyl group’s basicity (pKa ~9–10) allows protonation under acidic conditions, forming a -CH2NH3⁺ moiety. This reduces nucleophilicity but enhances solubility in polar solvents. Key considerations:
- Deprotonation: Use mild bases (e.g., K2CO3) in anhydrous THF to generate the free amine for SN2 reactions with alkyl halides .
- Steric Effects: Bulky electrophiles may require longer reaction times due to steric hindrance near the furan ring .
- Monitoring: Track reaction progress via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1) to optimize yields .
Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation: Ensure >98% purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to exclude confounding effects from byproducts .
- Dose-Response Curves: Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to distinguish specific activity from nonspecific cytotoxicity .
- Mechanistic Studies: Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition tests to identify primary targets .
Basic: What are the critical storage and handling protocols for this compound to ensure long-term stability?
Answer:
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
- Handling: Use gloves and protective eyewear in a fume hood. Avoid dust generation; if inhaled, administer oxygen and seek medical attention .
- Stability Tests: Monitor decomposition via monthly HPLC analysis. Degradation products (e.g., free amine or oxidized furan derivatives) indicate compromised stability .
Advanced: How can computational modeling (e.g., DFT or MD simulations) predict interactions between this compound and biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The carboxamide group often forms hydrogen bonds with catalytic residues .
- DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic sites .
- MD Simulations: Simulate solvation in explicit water to assess conformational flexibility and binding kinetics over 100-ns trajectories .
Basic: What solvents and pH conditions are optimal for solubilizing this compound in biological assays?
Answer:
- Aqueous Buffers: Solubilize in PBS (pH 7.4) at concentrations up to 10 mM. For higher concentrations, use DMSO stock solutions (<1% final concentration to avoid cellular toxicity) .
- Acidic Conditions: At pH <4, the compound forms a stable hydrochloride salt with enhanced solubility .
- Co-solvents: Ethanol or PEG-400 (up to 5% v/v) can improve solubility without destabilizing proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
